molecular formula C7H14N2O3S B12081987 N-Methanesulfonylpiperidine-3-carboxamide

N-Methanesulfonylpiperidine-3-carboxamide

Cat. No.: B12081987
M. Wt: 206.27 g/mol
InChI Key: VUHJWGIZBIHYKY-UHFFFAOYSA-N
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Description

N-Methanesulfonylpiperidine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methanesulfonylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The process generally includes:

    Formation of the Piperidine Derivative: Starting with piperidine, various functional groups are introduced to form the desired piperidine derivative.

    Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

N-Methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Sulfonylpiperidine-3-carboxamides: These compounds share a similar core structure but may have different substituents on the sulfonyl group.

    Piperidine Derivatives: Other derivatives of piperidine with various functional groups.

Uniqueness

N-Methanesulfonylpiperidine-3-carboxamide is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Its ability to modulate viral capsid assembly sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

VUHJWGIZBIHYKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCCNC1

Origin of Product

United States

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